2-(1H-吡咯-1-基)丙酸

描述

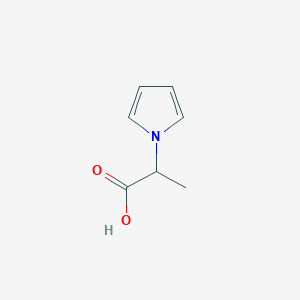

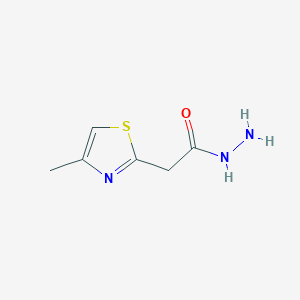

2-(1H-pyrrol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(1H-pyrrol-1-yl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(1H-pyrrol-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-pyrrol-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

β-内酰胺的合成

2-(1H-吡咯-1-基)丙酸已被用于合成单环-2-氮杂环丙酮酸酯,一种β-内酰胺。它在这个合成过程中作为酮烯的来源。密度泛函理论(DFT)计算揭示了从这种酸衍生的苄基-N-吡咯基酮烯具有非共轭结构,其中吡咯环垂直于酮烯平面。这种结构取向显著影响了反应的对映选择性,允许对β-内酰胺的特定异构体进行受控合成(Behzadi, Saidi, Islami, & Khabazzadeh, 2015)。

生物碱的合成

从中华枸杞中合成新的吡咯生物碱时,2-(1H-吡咯-1-基)丙酸衍生物已被鉴定。这些生物碱具有带有立体异构中心的庞大N-烷基侧链,表明具有多样的生物活性潜力。合成过程涉及从中华枸杞果实中提取这些化合物,并通过光谱数据分析阐明它们的结构(Youn et al., 2013)。

晶体结构分析

从涉及2-(1H-吡咯-1-基)丙酸的反应中合成的3-(吡咯-2?-羧胺基)丙酸的晶体结构已被确定。这种化合物形成一个单斜晶体空间群,具有特定的尺寸,揭示了分子排列的见解,并通过氢键(Zeng Xiang, 2005)揭示了超分子层稳定的潜力。

电化学应用

1-(3-(2-(2-(3-(1H-吡咯-1-基)丙氧基)乙氧基)丙基)-1H-吡咯),一种2-(1H-吡咯-1-基)丙酸的衍生物,已被电化学合成,用于研究其电致色变和离子受体性能。这种N-连接聚吡咯的醚类成员表现出强大的稳定性,可逆的氧化还原过程和有前途的电致色变性能,使其适用于金属回收和离子传感(Mert, Demir, & Cihaner, 2013)等应用。

纳米复合材料

2-(1H-吡咯-1-基)丙酸衍生物已被插层在层状双氢氧化物(LDHs)中,以创建新的有机修饰的二维纳米复合材料。由于无机宿主结构与聚合物之间的组装,这些材料展示出独特的性质,在材料科学和纳米技术等各个领域找到应用(Tronto et al., 2008)。

作用机制

Target of Action

It is known that pyrrole derivatives can act as conductive polymers , suggesting that they may interact with various biological targets, including proteins and enzymes, to modulate their function.

Mode of Action

Given its structural similarity to other pyrrole derivatives, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and function of the target molecules.

Biochemical Pathways

Pyrrole derivatives have been shown to influence a variety of biological processes, including cell signaling, enzyme activity, and gene expression . The downstream effects of these changes can vary widely, depending on the specific targets and pathways involved.

Pharmacokinetics

The compound’s molecular weight (13915 g/mol) and physical form (solid) suggest that it may have good bioavailability .

Result of Action

Given its structural similarity to other pyrrole derivatives, it may exert a variety of biological effects, including modulation of protein function, alteration of cell signaling pathways, and changes in gene expression .

Action Environment

The action, efficacy, and stability of 2-(1H-pyrrol-1-yl)propanoic acid can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Additionally, factors such as pH, ionic strength, and the presence of other molecules can influence the compound’s interactions with its targets and its overall biological activity .

安全和危害

未来方向

While there is limited information available on the future directions of research for 2-(1H-pyrrol-1-yl)propanoic acid, it’s worth noting that pyrrole derivatives have been isolated from many natural sources and have exhibited various biological activities . This suggests that molecules containing this skeleton have various biological functions and could be of interest in future research.

生化分析

Biochemical Properties

2-(1H-pyrrol-1-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the synthesis and degradation of pyrrole derivatives. These enzymes facilitate the incorporation of 2-(1H-pyrrol-1-yl)propanoic acid into larger biomolecules, influencing their structure and function. Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical activity .

Cellular Effects

2-(1H-pyrrol-1-yl)propanoic acid affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. It also affects metabolic pathways by interacting with key enzymes, thereby altering the flux of metabolites through these pathways .

Molecular Mechanism

The molecular mechanism of 2-(1H-pyrrol-1-yl)propanoic acid involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For example, it may inhibit enzymes involved in the breakdown of pyrrole derivatives, leading to an accumulation of these compounds. Conversely, it can activate enzymes that incorporate pyrrole derivatives into larger biomolecules, enhancing their synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1H-pyrrol-1-yl)propanoic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term studies have shown that prolonged exposure to 2-(1H-pyrrol-1-yl)propanoic acid can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-(1H-pyrrol-1-yl)propanoic acid vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and metabolic pathways. Toxic or adverse effects have been observed at very high doses, including cellular toxicity and disruption of normal metabolic processes .

Metabolic Pathways

2-(1H-pyrrol-1-yl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes such as pyrrole synthases and dehydrogenases, which facilitate its incorporation into larger biomolecules or its breakdown into smaller metabolites. These interactions can affect the overall metabolic flux and the levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, 2-(1H-pyrrol-1-yl)propanoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation within different cellular compartments. For example, it may be preferentially transported into the nucleus or mitochondria, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of 2-(1H-pyrrol-1-yl)propanoic acid is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the endoplasmic reticulum or Golgi apparatus, where it can participate in the synthesis and modification of biomolecules .

属性

IUPAC Name |

2-pyrrol-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-6(7(9)10)8-4-2-3-5-8/h2-6H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHRJNLVFAQKOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403349 | |

| Record name | 2-(1H-pyrrol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63751-72-4 | |

| Record name | 2-(1H-pyrrol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-pyrrol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Benzo[d]thiazol-2-yl)ethanol](/img/structure/B1276173.png)

![({[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B1276190.png)

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1276213.png)

![N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide](/img/structure/B1276229.png)

![5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276240.png)

![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B1276241.png)